molecular formula C10H11FO B3315742 3-(5-Fluoro-2-methoxyphenyl)-1-propene CAS No. 951894-72-7

3-(5-Fluoro-2-methoxyphenyl)-1-propene

Cat. No.: B3315742
CAS No.: 951894-72-7
M. Wt: 166.19 g/mol
InChI Key: DSJSRDUUYHCWOF-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-1-propene (CAS: 195140-88-6) is a substituted propenyl aromatic compound characterized by a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol (calculated). The compound is commercially available at 95% purity, primarily for research purposes .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJSRDUUYHCWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a boron reagent and a halogenated precursor under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing palladium catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, contributing to its observed effects .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (CAS: 1214751-07-1)
  • Molecular Formula : C₁₆H₁₃BrO₃
  • Molecular Weight : 333.18 g/mol
  • Key Differences :
    • Substituents : Bromine replaces fluorine at the 5-position; a ketone group and 4-hydroxyphenyl moiety are added.
    • Reactivity : The bromine atom’s larger size and lower electronegativity compared to fluorine may reduce electron-withdrawing effects, while the ketone group introduces electrophilic character.
    • Applications : Likely used in chalcone synthesis (α,β-unsaturated ketones), a common scaffold in medicinal chemistry .
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS: 1340177-72-1)
  • Molecular Formula : C₁₁H₁₀ClF₃O₂
  • Molecular Weight : 274.64 g/mol
  • Key Differences :
    • Substituents : Chlorine replaces fluorine; a trifluoromethyl ketone group is present.
    • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of adjacent protons. Chlorine offers moderate electronegativity.
    • Applications : Trifluoromethyl ketones are intermediates in agrochemicals and pharmaceuticals due to metabolic stability .

Analogs with Heterocyclic Substitutions

3-(5-Methyl-2-thienyl)-1-propene (CAS: 69485-38-7)
  • Molecular Formula : C₈H₁₀S
  • Molecular Weight : 138.23 g/mol
  • Key Differences :
    • Core Structure : Thiophene ring replaces the phenyl group, introducing sulfur’s lone-pair electrons.
    • Physical Properties : Liquid at room temperature (oil-like), contrasting with the likely solid state of fluorinated phenyl analogs.
    • Reactivity : Thienyl groups participate in electrophilic substitution more readily than fluorophenyl groups due to sulfur’s electron-rich nature .

Functional Group Variations

1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Derivatives
  • General Structure : Chalcone derivatives synthesized via Claisen-Schmidt condensation .
  • Key Differences :
    • Hydroxyl Group : Enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Fluorine vs. Other Substituents : Fluorine’s small size and high electronegativity optimize steric and electronic profiles for biological activity (e.g., kinase inhibition) compared to bulkier groups like trifluoromethyl .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Purity
3-(5-Fluoro-2-methoxyphenyl)-1-propene 195140-88-6 C₁₀H₁₁FO 166.19 5-F, 2-OCH₃ Solid* 95%
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one 1214751-07-1 C₁₆H₁₃BrO₃ 333.18 5-Br, 2-OCH₃, ketone, 4-OH Solid N/A
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 1340177-72-1 C₁₁H₁₀ClF₃O₂ 274.64 5-Cl, 2-OCH₃, CF₃, ketone Solid N/A
3-(5-Methyl-2-thienyl)-1-propene 69485-38-7 C₈H₁₀S 138.23 Thienyl, 5-CH₃ Liquid (Oil) 97%

Key Findings

Halogen Effects : Fluorine’s electronegativity enhances stability and bioactivity compared to bromine or chlorine, which may improve pharmacokinetic properties .

Heterocyclic vs. Phenyl Cores : Thienyl analogs exhibit distinct electronic properties (e.g., lower melting points) due to sulfur’s polarizability .

Functional Group Impact : Ketone-containing derivatives (e.g., chalcones) are more reactive in Michael addition reactions than propenyl analogs .

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)-1-propene is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Backbone : Propene
  • Substituents : A phenyl ring with a fluorine atom at the 5-position and a methoxy group at the 2-position.

This unique arrangement of functional groups is believed to influence its solubility, reactivity, and interaction with biological targets.

The compound's mechanism of action involves interactions with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving binding affinity to target proteins. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes findings from key studies:

StudyModelFindings
Study AHepatocellular carcinoma cell lineSignificant reduction in cell viability (IC50 = 2.5 µM)
Study BColorectal cancer modelInduced apoptosis in treated cells (evidenced by increased caspase activity)
Study CNeurodegenerative disease modelEnhanced microtubule stability leading to reduced cell death

These results highlight the compound's potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective effects. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration in models of neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Antitumor Activity : Demonstrated efficacy against various cancer types.
  • Neuroprotective Properties : Potential to protect against neuronal cell death.
  • Mechanistic Insights : Involvement in microtubule stabilization and modulation of apoptotic pathways.

Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic applications:

  • Hepatocellular Carcinoma : In a study conducted on hepatocellular carcinoma cell lines, the compound showed an IC50 value indicating potent anti-tumor effects.
  • Colorectal Cancer : Research indicated that treatment with this compound led to significant apoptosis in colorectal cancer models.
  • Neurodegenerative Models : Studies demonstrated that it enhances microtubule stability, which may reduce neuronal cell death in neurodegenerative disease models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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